molecular formula C22H25N3O3 B2596294 Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate CAS No. 439097-01-5

Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate

Cat. No.: B2596294
CAS No.: 439097-01-5
M. Wt: 379.46
InChI Key: UDLWAUDEUZNFDS-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a phenylpiperazino moiety, and a benzenecarboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-(4-phenylpiperazino)benzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylcarbonyl or phenylpiperazino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-methylpiperazino)benzenecarboxylate
  • Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-ethylpiperazino)benzenecarboxylate

Uniqueness

Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate is unique due to the presence of the phenylpiperazino group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

methyl 3-(cyclopropanecarbonylamino)-4-(4-phenylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-28-22(27)17-9-10-20(19(15-17)23-21(26)16-7-8-16)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-6,9-10,15-16H,7-8,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLWAUDEUZNFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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